
Methyl 2-(azetidin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-(azetidin-2-yl)acetate” is a chemical compound that has been studied for its potential in various fields . It is also known as "methyl 2-(azetidin-3-yl)-2-methoxyacetate hydrochloride" .
Synthesis Analysis
The synthesis of “Methyl 2-(azetidin-2-yl)acetate” involves a protocol for the synthesis of amino ester derivatives containing azetidine or oxetane in its structure . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The molecular structure of “Methyl 2-(azetidin-2-yl)acetate” was confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations . The full and unambiguous assignments of the 1H, 13C, 15N, and 77Se-NMR resonances were achieved using standard Bruker software (TopSpin 3.5.6, Bruker BioSpin AG, Fallanden, Switzerland) and a combination of standard NMR spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Methyl 2-(azetidin-2-yl)acetate” include the DBU-catalysed Horner–Wadsworth–Emmons reaction and aza-Michael addition . The reaction was then quenched with water, and the resulting aqueous solution was extracted with EtOAc and concentrated in vacuo .Safety and Hazards
The safety data sheet for “Methyl 2-(azetidin-2-yl)acetate” indicates that it is a hazardous chemical. It is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness . It is recommended to be used only for research and development use by, or directly under the supervision of, a technically qualified individual .
properties
IUPAC Name |
methyl 2-(azetidin-2-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-9-6(8)4-5-2-3-7-5/h5,7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEYJVKCCZPPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

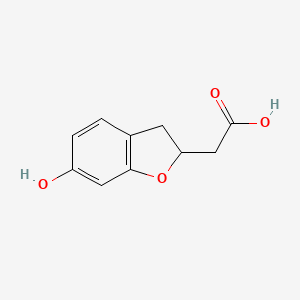
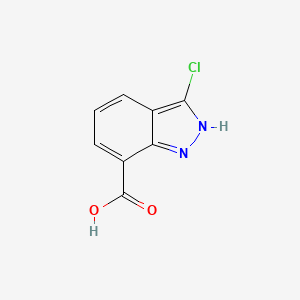


![3-(2,2-Dimethylbenzo[d][1,3]dioxol-6-yl)propanoic acid](/img/structure/B7965454.png)
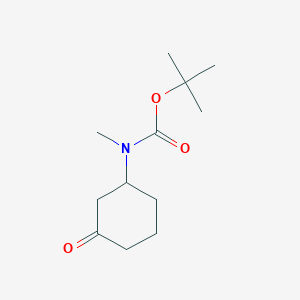
![tert-butyl N-[(3-aminocyclohexyl)methyl]carbamate](/img/structure/B7965464.png)


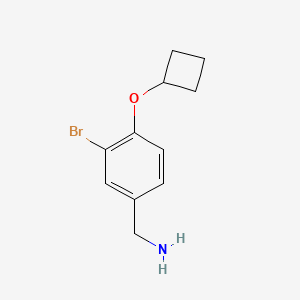
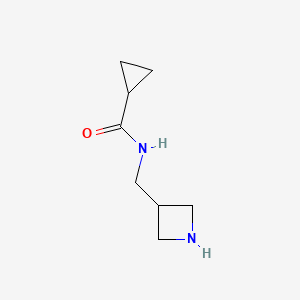
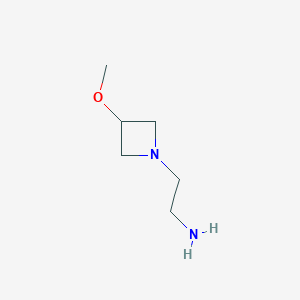

![Methyl 5-[(tert-butoxycarbonyl)amino]thiophene-2-carboxylate](/img/structure/B7965531.png)